Dihydrochlorure de trimétazidine

Vue d'ensemble

Description

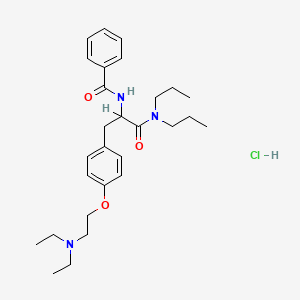

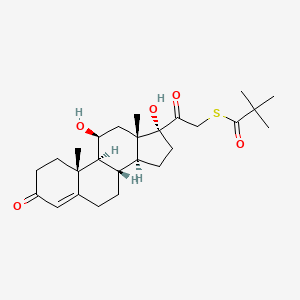

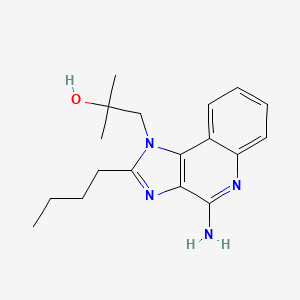

Trimetazidine dihydrochloride is a piperazine derivative primarily used as a cytoprotective anti-ischemic agent. It is marketed under various brand names for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Trimetazidine dihydrochloride enhances the heart muscle’s ability to utilize glucose as a fuel by inhibiting fatty acid metabolism, thereby improving energy production and reducing ischemic damage .

Applications De Recherche Scientifique

Trimetazidine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of piperazine derivatives and their chemical properties.

Biology: Research on its effects on cellular metabolism and mitochondrial function.

Medicine: Extensively studied for its therapeutic effects in treating angina pectoris, heart failure, and other cardiovascular conditions.

Industry: Utilized in the pharmaceutical industry for the production of anti-ischemic medications.

Mécanisme D'action

Target of Action

Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .

Mode of Action

Trimetazidine dihydrochloride acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .

Biochemical Pathways

The action of Trimetazidine dihydrochloride affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .

Pharmacokinetics

Trimetazidine dihydrochloride is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .

Result of Action

The primary result of Trimetazidine dihydrochloride’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .

Action Environment

The action of Trimetazidine dihydrochloride can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.

Analyse Biochimique

Biochemical Properties

Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, trimetazidine dihydrochloride modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .

Cellular Effects

Trimetazidine dihydrochloride exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, trimetazidine dihydrochloride has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, trimetazidine dihydrochloride inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of trimetazidine dihydrochloride under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimetazidine dihydrochloride have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that trimetazidine dihydrochloride continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .

Dosage Effects in Animal Models

The effects of trimetazidine dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, trimetazidine dihydrochloride may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Trimetazidine dihydrochloride is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .

Transport and Distribution

Trimetazidine dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . Trimetazidine dihydrochloride interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trimetazidine dihydrochloride involves several steps:

Formation of Piperazine Salt: Piperazine is dissolved in a solvent, and an acid is added to form a piperazine salt.

Catalytic Hydrogenation: 2,3,4-Trimethoxybenzaldehyde, cetyl trimethyl ammonium bromide, and nickel catalysts are added to the piperazine salt solution. The mixture undergoes catalytic hydrogenation to form the desired product.

Industrial Production Methods: In industrial settings, the preparation of trimetazidine dihydrochloride tablets involves:

- Mixing and granulating the raw material with a filler.

- Drying the wet granules under vacuum conditions.

- Dissolving the remaining raw material in a solvent and spraying it onto fluidized granules.

- Adding a disintegrant and a lubricant to the granules, mixing, and then tableting to produce the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Trimetazidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized to form trimetazidine ketopiperazine.

N-Formylation, N-Acetylation, and N-Methylation: These reactions occur at the piperazine ring, resulting in N-formyltrimetazidine, N-acetyltrimetazidine, and N-methyltrimetazidine, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

N-Formylation, N-Acetylation, and N-Methylation: Reagents like formic acid, acetic anhydride, and methyl iodide.

Demethylation: Reagents such as boron tribromide or aluminum chloride.

Major Products:

Oxidation: Trimetazidine ketopiperazine.

N-Formylation, N-Acetylation, and N-Methylation: N-formyltrimetazidine, N-acetyltrimetazidine, and N-methyltrimetazidine.

Demethylation: 2-desmethyltrimetazidine, 3-desmethyltrimetazidine, and 4-desmethyltrimetazidine.

Comparaison Avec Des Composés Similaires

Ranolazine: Another anti-anginal agent that inhibits fatty acid oxidation.

Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.

Uniqueness of Trimetazidine Dihydrochloride: Trimetazidine dihydrochloride is unique in its ability to selectively inhibit fatty acid oxidation without affecting glucose metabolism. This selective inhibition allows for enhanced glucose utilization, which is particularly beneficial in ischemic conditions where efficient energy production is crucial .

Propriétés

Numéro CAS |

13171-25-0 |

|---|---|

Formule moléculaire |

C14H23ClN2O3 |

Poids moléculaire |

302.80 g/mol |

Nom IUPAC |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H |

Clé InChI |

QHWBCHACIJBSFV-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |

SMILES canonique |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl |

Apparence |

Solid powder |

| 13171-25-0 | |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Centrophène Dihydrochloride, Trimetazidine Idaptan Trimétazidine Irex Trimetazidine Trimetazidine Dihydrochloride Vasartel Vastarel |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.